molecular formula C10H12Li4N5O14P3 B12749516 Tetralithium guanosine triphosphate CAS No. 116912-60-8

Tetralithium guanosine triphosphate

Cat. No.: B12749516
CAS No.: 116912-60-8
M. Wt: 547.0 g/mol
InChI Key: GWNNTMMGWQMBFN-ZVQJTLEUSA-J
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Description

Significance of Guanosine (B1672433) Triphosphate (GTP) in Fundamental Cellular Processes

Guanosine triphosphate (GTP) is a purine (B94841) nucleotide that plays a central role in a multitude of vital cellular activities. ontosight.aifiveable.me Its significance extends across several key domains:

Protein Synthesis: GTP is an essential energy source for the initiation and elongation phases of protein synthesis. ontosight.aifiveable.me It facilitates the assembly of the ribosomal initiation complex and the subsequent translocation of the ribosome along the messenger RNA (mRNA) template. ontosight.ai

Signal Transduction: GTP-binding proteins (G-proteins) act as molecular switches in numerous signal transduction pathways. ontosight.aiontosight.ai These proteins cycle between an active GTP-bound state and an inactive GDP-bound state, thereby regulating cellular responses to external stimuli such as hormones and neurotransmitters. ontosight.aiyoutube.com

Cellular Transport: The transport of molecules across cellular membranes, including the import of proteins into mitochondria, relies on GTP hydrolysis. ontosight.aiyoutube.com

Microtubule Dynamics: GTP is crucial for the assembly and stability of microtubules, which are key components of the cytoskeleton responsible for maintaining cell shape, division, and intracellular transport. youtube.com

Energy Metabolism: In the citric acid cycle, GTP is generated and can be converted to adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. fiveable.me

The production of GTP within the cell is managed through both de novo synthesis and salvage pathways, ensuring a steady supply for these critical functions. nih.gov

Rationale for Employing Non-Hydrolyzable Tetralithium Guanosine Triphosphate Analogues in Research

The rapid hydrolysis of GTP by GTPases, while essential for its biological function, poses a significant hurdle for in vitro studies. Researchers often require a means to "freeze" cellular processes in a specific state to investigate the structure and function of the molecules involved. This is where non-hydrolyzable GTP analogues, particularly their tetralithium salt forms, become indispensable. jenabioscience.com

The transient nature of the GTP-bound state of proteins makes it challenging to study their active conformations. Non-hydrolyzable analogues resist the enzymatic cleavage of the terminal phosphate (B84403) group, effectively locking the G-protein in a persistently active state. ontosight.ai This allows for detailed biochemical analysis of downstream signaling events without the complication of rapid signal termination. ontosight.ai These analogues have become crucial tools for dissecting the intricate mechanisms of G-protein-coupled receptor (GPCR) signaling and other GTP-dependent processes. jenabioscience.comontosight.ai

By binding to G-proteins and mimicking the active, GTP-bound state, non-hydrolyzable analogues stabilize specific protein conformations. pnas.org This stabilization is critical for techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which are used to determine the three-dimensional structure of proteins. caymanchem.comnih.gov Understanding the precise architecture of a protein in its active state provides invaluable insights into its mechanism of action and its interactions with other molecules. pnas.org For instance, the use of these analogues has been instrumental in revealing the conformational changes that occur in G-protein α subunits upon activation. pnas.org

Classification and Overview of Key this compound Analogues Utilized in Academic Research

Among the various non-hydrolyzable GTP analogues, two have gained prominence in research due to their efficacy and stability: GppNHp and GTPγS, both commonly used as tetralithium salts.

GppNHp is a GTP analogue where the oxygen atom linking the β and γ phosphates is replaced by an imido group (-NH-). smolecule.com This modification renders the terminal phosphate bond resistant to hydrolysis by GTPases. smolecule.com

Applications in Research:

Structural Biology: GppNHp has been widely used to obtain crystal structures of GTPases in their active conformations. smolecule.comnih.gov These structures have been fundamental in understanding how G-proteins interact with their effectors and how mutations can lead to diseases like cancer. nih.gov

Biochemical Assays: It serves as a tool to activate G-proteins in a controlled manner, allowing researchers to study the kinetics and mechanisms of G-protein signaling pathways. smolecule.com For example, it has been used in nucleotide exchange assays to study proteins like KRAS. nih.gov

Mechanistic Studies: GppNHp has been employed to investigate the role of GTP binding and hydrolysis in various cellular processes, including the regulation of ion channels and the assembly of protein complexes. pnas.orgresearchgate.net

Key Research Findings:

Studies using GppNHp have revealed that the binding of a non-hydrolyzable GTP analogue can induce significant conformational changes in G-proteins, often leading to a more rigid and compact structure compared to the GDP-bound or nucleotide-free states. pnas.orgresearchgate.net

Research on Ras family proteins has shown that GppNHp can trap these proteins in an active state, facilitating the study of their interactions with downstream effectors. nih.gov

GTPγS is another widely used non-hydrolyzable GTP analogue. In this molecule, one of the non-bridging oxygen atoms on the γ-phosphate is replaced with a sulfur atom. caymanchem.com This substitution makes the molecule resistant to hydrolysis by most GTPases. caymanchem.comsigmaaldrich.com

Applications in Research:

G-Protein Activation: GTPγS is a potent activator of G-proteins and is frequently used in binding assays to determine the affinity and efficacy of ligands for GPCRs. caymanchem.commedchemexpress.com The radiolabeled form, [³⁵S]GTPγS, has been a gold standard in such assays. caymanchem.com

Functional Studies: It has been utilized to investigate a wide range of cellular processes, including the regulation of ion channels, actin polymerization, and vesicle transport. medchemexpress.comnih.gov

Structural and Mechanistic Insights: Like GppNHp, GTPγS is used to stabilize the active state of GTPases for structural studies. caymanchem.com It has also been instrumental in demonstrating that some cellular processes, like membrane fusion by certain proteins, may not require GTP hydrolysis but rather the stable GTP-bound state. molbiolcell.org

Key Research Findings:

Research has shown that GTPγS can activate G-proteins and, in some cases, is more potent than GppNHp. biologists.com

Studies have demonstrated that GTPγS can induce the disassembly of the cortical actin cytoskeleton, highlighting its role in regulating cellular structure. nih.gov

In the context of immunity, it was found that non-hydrolyzable analogues like GTPγS could not elicit the full defensive function of certain immune proteins, indicating that in some cases, GTP hydrolysis is essential for the biological process. nih.gov

2'-Deoxy-2'-fluoroguanosine-5'-triphosphate Tetralithium Salt

2'-Deoxy-2'-fluoroguanosine-5'-triphosphate tetralithium salt is a chemically modified guanosine nucleotide analogue that has garnered significant attention in molecular biology and pharmaceutical research. biosynth.com The key structural modification in this compound is the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with a fluorine atom. This alteration confers unique chemical properties to the molecule, influencing its stability, conformation, and interaction with various enzymes. The tetralithium salt form enhances its solubility and stability in aqueous solutions, a crucial factor for its use in biochemical assays. biosynth.com

This analogue serves as a valuable tool for studying DNA synthesis and repair mechanisms. It can be utilized as a substrate by certain DNA polymerases, allowing for its incorporation into a growing DNA strand. However, the presence of the fluorine atom can also act as a chain terminator or alter the helical structure of the DNA, making it a useful probe for investigating the stringency and fidelity of DNA polymerases. Furthermore, its resistance to cleavage by certain nucleases makes it a stable component in various experimental setups.

In the realm of drug discovery, 2'-deoxy-2'-fluoroguanosine-5'-triphosphate and its derivatives are explored for their potential as antiviral and anticancer agents. By acting as competitive inhibitors or alternative substrates for viral or cellular polymerases, they can disrupt the replication of pathogens or the proliferation of cancer cells.

Table 1: Chemical Properties of 2'-Deoxy-2'-fluoroguanosine-5'-triphosphate Tetralithium Salt

PropertyValueReference
Chemical Formula C₁₀H₁₁FLi₄N₅O₁₃P₃ metkinenchemistry.com
Molecular Weight 548.90 g/mol americanchemicalsuppliers.com
Appearance White to off-white powder metkinenchemistry.com
Purity > 95% metkinenchemistry.com
Storage -20 °C (dry compound) metkinenchemistry.com
CAS Number 202186-97-8 biosynth.com

Deoxyguanosine 5'-triphosphate (dGTP) Tetralithium Salt

Deoxyguanosine 5'-triphosphate (dGTP) is one of the four essential building blocks required for the synthesis of DNA in all living organisms. ontosight.ai It is a purine nucleoside triphosphate, consisting of a guanine (B1146940) base, a deoxyribose sugar, and a triphosphate group. ontosight.ai The tetralithium salt of dGTP is a widely used form of this nucleotide in molecular biology research, prized for its stability and resistance to degradation during storage and handling. meridianbioscience.com The lithium counter-ions contribute to the bacteriostatic properties of the solution and provide greater resistance to repeated freeze-thaw cycles compared to sodium salts. meridianbioscience.com

The primary role of dGTP is to serve as a substrate for DNA polymerases during DNA replication and repair. ontosight.ai The enzyme facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of dGTP, incorporating a guanine base opposite a cytosine base in the template strand. ontosight.ai This precise base pairing is fundamental to the accurate transmission of genetic information.

Beyond its foundational role in DNA synthesis, dGTP tetralithium salt is an indispensable reagent in a multitude of molecular biology techniques. These include the polymerase chain reaction (PCR) for DNA amplification, Sanger sequencing for determining the nucleotide sequence of DNA, and various methods in genetic engineering that require the in vitro synthesis of DNA. ontosight.ai The high purity of commercially available dGTP tetralithium salt is critical for the success and reliability of these sensitive applications. meridianbioscience.com

Table 2: Properties and Applications of Deoxyguanosine 5'-triphosphate (dGTP) Tetralithium Salt

Property/ApplicationDescriptionReference(s)
Chemical Formula C₁₀H₁₆N₅O₁₃P₃ (free acid) wikipedia.org
Molecular Weight 507.181 g/mol (free acid) wikipedia.org
Role in DNA Synthesis Serves as a fundamental building block for DNA polymerases. ontosight.ai
PCR Applications A key component of the dNTP mix used for amplifying DNA fragments. ontosight.ai
DNA Sequencing Used in Sanger sequencing and other sequencing-by-synthesis methods. ontosight.ai
Stability The tetralithium salt form offers enhanced resistance to degradation and repeated freeze-thaw cycles. meridianbioscience.com
Purity High purity (>99%) is essential for sensitive molecular biology applications. meridianbioscience.comsigmaaldrich.com
Inhibitor Studies L-dGTP, an enantiomer, has been shown to have inhibitory effects on human telomerase. nih.gov

Properties

CAS No.

116912-60-8

Molecular Formula

C10H12Li4N5O14P3

Molecular Weight

547.0 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O14P3.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

GWNNTMMGWQMBFN-ZVQJTLEUSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Tetralithium Guanosine Triphosphate Analogues

Foundational Principles of Nucleotide Analogue Chemical Synthesis

The creation of nucleotide analogues is a cornerstone of chemical biology, enabling the detailed study of nucleic acid and nucleotide-dependent processes. numberanalytics.com Synthesis strategies can be broadly categorized by the component of the nucleotide being modified: the phosphate (B84403) group, the sugar moiety, or the nitrogenous base. numberanalytics.comwiley.com

The predominant method for the chemical synthesis of oligonucleotides and their analogues is phosphoramidite (B1245037) chemistry . aragen.comresearchgate.neteurofinsgenomics.com This technique is renowned for its high efficiency and adaptability, allowing for the sequential and controlled addition of nucleotide building blocks. aragen.comeurofinsgenomics.comthermofisher.com The core of this method involves four main steps performed in a cycle:

Deprotection (Detritylation): A protecting group, typically a dimethoxytrityl (DMT) group, is removed from the 5'-hydroxyl of the growing nucleotide chain, which is anchored to a solid support. eurofinsgenomics.com This exposes a reactive hydroxyl group for the next step.

Coupling: A phosphoramidite monomer, which is a nucleoside with a reactive phosphoramidite group at the 3'-position and a protected 5'-hydroxyl, is activated and coupled to the deprotected 5'-hydroxyl of the chain. eurofinsgenomics.com

Capping: To prevent unreacted chains from elongating in subsequent cycles, any free 5'-hydroxyl groups that failed to couple are permanently blocked, often by acetylation. eurofinsgenomics.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester bond. eurofinsgenomics.com

This cyclic process allows for the assembly of custom nucleic acid sequences. aragen.com To create specific analogues, modified phosphoramidite building blocks are introduced during the synthesis. thermofisher.com These modifications can include alterations to the base, the sugar, or the phosphate backbone to achieve desired functionalities, such as resistance to enzymatic degradation or the inclusion of labels. wiley.comthermofisher.com For triphosphate analogues, solution-phase enzymatic or chemical phosphorylation methods are often employed after the initial synthesis of the modified nucleoside or nucleotide monophosphate.

Methodologies for Synthesizing Non-Hydrolyzable Phosphoryl Linkages

A critical class of GTP analogues are those that resist hydrolysis of the terminal (gamma) phosphate. GTP-binding proteins (G-proteins) are active when bound to GTP and become inactive upon hydrolysis to Guanosine (B1672433) Diphosphate (B83284) (GDP). wikipedia.org Non-hydrolyzable analogues lock these proteins in a persistently active state, allowing researchers to study their downstream signaling and structure.

Guanylyl imidodiphosphate, commonly abbreviated as GppNHp or GMP-PNP, is a classic non-hydrolyzable GTP analogue first developed in the 1970s. smolecule.com In this molecule, the oxygen atom bridging the β- and γ-phosphates of GTP is replaced by an imido (-NH-) group. smolecule.comsigmaaldrich.com This P-N bond is resistant to the enzymatic cleavage by GTPases.

The synthesis of GppNHp involves the chemical coupling of a guanosine monophosphate (GMP) derivative with imidodiphosphate. This analogue has been instrumental in structural biology for crystallizing G-proteins in their active conformations and for studying processes that require GTP binding but not its subsequent hydrolysis, such as the activation of adenylate cyclase. smolecule.comsigmaaldrich.commedchemexpress.com

Guanosine 5'-O-(3-thiotriphosphate), or GTPγS, is another widely used non-hydrolyzable (or very slowly hydrolyzable) GTP analogue. wikipedia.orgbiorxiv.org In GTPγS, one of the non-bridging oxygen atoms on the γ-phosphate is substituted with a sulfur atom. wikipedia.org This modification makes the terminal phosphate resistant to the hydrolytic activity of GTPases. thermofisher.combiosynth.com

The chemical synthesis of γ-thiophosphate nucleotide analogues is a well-established procedure. A classical approach involves the phosphorylation of the corresponding nucleoside diphosphate (in this case, GDP) using an activated thiophosphate donor. biorxiv.org For example, S-2-carbamoylethyl thiophosphate can be activated with diphenyl phosphorochloridate and then reacted with GDP. biorxiv.org Subsequent removal of the protecting group yields GTPγS. This analogue is a potent activator of G-proteins and is frequently used in binding assays and to study G-protein-coupled receptor (GPCR) signaling. thermofisher.combiosynth.com

Guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp, are alarmones that regulate the stringent response in bacteria under conditions of nutritional stress. nih.govfrontiersin.orgasm.org These molecules are synthesized by RelA/SpoT homolog (RSH) enzymes, which catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of either GDP or GTP. asm.org

The synthesis of (p)ppGpp analogues for research purposes often aims to create more stable molecules or inhibitors of the stringent response. nih.govgoogle.com For instance, the molecule Relacin was designed as an inhibitor of (p)ppGpp formation by replacing the pyrophosphate moieties with glycyl-glycine dipeptides. nih.gov The synthesis of such analogues involves complex, multi-step organic chemistry to modify the guanosine base or the ribose sugar before attaching the phosphate or polyphosphate chains. researchgate.net These strategies allow for the creation of tools to dissect the intricate regulatory networks controlled by these bacterial signaling nucleotides.

Advanced Derivatization Techniques for Enhanced Research Utility

To visualize and quantify nucleotide-protein interactions in real-time, GTP analogues are often derivatized with reporter groups, most commonly fluorescent labels. These probes provide powerful tools for kinetic and biophysical studies.

N-methylanthraniloyl (mant) derivatives: The mant fluorophore is a small, environmentally sensitive fluorescent label. nih.govfishersci.at It is typically attached to the 2' or 3' hydroxyl group of the ribose ring of GTP. fishersci.atresearchgate.net This modification generally causes minimal disruption to the nucleotide's interaction with proteins. fishersci.atnih.gov The key feature of mant-nucleotides is that their fluorescence intensity and emission wavelength can change upon binding to a protein, reflecting the transition of the fluorophore from an aqueous environment to the more hydrophobic environment of a nucleotide-binding pocket. nih.govresearchgate.net This property allows for the direct, continuous monitoring of nucleotide binding and dissociation kinetics. nih.gov

BODIPY-GTP: The BODIPY family of fluorophores offers a range of bright and photostable dyes with diverse spectral properties. nih.govthermofisher.com In the context of GTP analogues, a BODIPY dye is often linked to the γ-phosphate, frequently through a stable thioether bond to create BODIPY-GTPγS. pnas.orgnih.gov A unique characteristic of these probes is that the fluorescence of the BODIPY moiety is significantly quenched by the proximal guanine (B1146940) base of the nucleotide. nih.govthermofisher.com Upon binding to a GTPase, a conformational change occurs that relieves this quenching, resulting in a substantial increase in fluorescence. nih.govthermofisher.com This "turn-on" fluorescence signal provides a robust method for measuring nucleotide binding affinities and exchange rates for various G-proteins. nih.govpnas.org

Isotopic Labeling for Tracing and Mechanistic Elucidation (e.g., 13C, 15N, Deuterium labeled GTP)

The synthesis of isotopically labeled Guanosine Triphosphate (GTP) analogues is fundamental for detailed mechanistic and structural studies in biochemistry and molecular biology. isotope.com By replacing specific atoms with their heavier, stable isotopes—such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D)—researchers can trace the metabolic fate of these molecules and elucidate complex biological processes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). isotope.comnih.gov

Nitrogen-15 (¹⁵N) Labeling: A common strategy for creating ¹⁵N-labeled GTP involves a combination of chemical and enzymatic synthesis. nih.gov For instance, atom-specifically labeled [7-¹⁵N]-GTP can be synthesized for use in the in vitro transcription of RNA for NMR analysis. nih.gov The process can start with the nitrosylation of 2,6-diaminopyrimidin-4-ol using an inexpensive ¹⁵N-labeled sodium nitrite, followed by reduction and ring closure to form [7-¹⁵N]-guanine. nih.gov This labeled nucleobase is then enzymatically coupled to a ribose source and subsequently phosphorylated through a series of enzymatic reactions to yield the final [7-¹⁵N]-GTP. nih.gov This specific labeling is valuable for probing the structure, dynamics, and interactions of RNA molecules. nih.gov Other methods have been developed for incorporating ¹⁵N at the N1, N7, and amino positions, starting from inexpensive pyrimidine (B1678525) precursors. nih.gov

Deuterium (²H) Labeling: Deuterated GTP analogues are powerful probes for studying RNA structure. scienceopen.com A detailed protocol for synthesizing ribonucleotides specifically deuterated at each ribose carbon atom has been established. This approach uses specifically deuterated ribose as a starting material in a one-pot enzymatic synthesis. scienceopen.com The method allows for the production of a complete set of 20 specifically deuterated ribonucleoside triphosphates, including GTP containing 1′-D, 2″-D, 3′-D, 4′-D, or 5′,5″-D₂ ribose. scienceopen.com Deuterium labeling is also employed in proteome-wide turnover kinetics analysis, where heavy water (D₂O) is used to label non-essential amino acids, which are then incorporated into newly synthesized proteins. nih.gov

Carbon-13 (¹³C) Labeling: ¹³C labeling is another crucial technique, often used to create spin-labels for studying RNA dynamics with NMR spectroscopy. acs.org (6-¹³C)pyrimidine phosphoramidites can be used to incorporate site-specific labels into RNA through chemical solid-phase synthesis. acs.org While this applies to pyrimidines, similar principles are used for purines. For GTP, ¹³C-labeled precursors like ¹³C-glucose can be used in cell-free protein synthesis systems to produce labeled amino acids. copernicus.orgnih.gov Furthermore, ¹³C can be incorporated at specific positions, such as C2 or C8, in conjunction with ¹⁵N labeling, to create distinguishable NMR signals in complex RNA strands. nih.gov The combination of ¹³C and ¹⁸O labeling in GTP has been instrumental in determining kinetic isotope effects in enzyme-catalyzed reactions, such as GTP hydrolysis by Ras, providing insight into the reaction's transition state. pnas.org

Table 1: Research Findings on Isotopic Labeling of GTP

IsotopeLabeling Position/MethodKey Finding/ApplicationReference
¹⁵NAtom-specific labeling at the N7 position of guanine.Enables detailed NMR analysis of RNA structure and dynamics by leveraging the narrow linewidths of ¹⁵N nuclei. nih.gov
Deuterium (²H)Specific deuteration at each of the five ribose carbons (1'-D, 2''-D, etc.).Used as a chemical probe for RNA structure and to measure kinetic isotope effects in hydroxyl radical cleavage of RNA. scienceopen.com
¹³CIncorporation at C8 or C2 positions, often along with ¹⁵N.Allows for the differentiation of NMR signals from multiple labeled nucleosides within a single RNA strand. nih.gov
¹³C / ¹⁸OCombined labeling in the phosphate groups.Used to determine kinetic isotope effects (KIEs) and elucidate the transition state structure of GTP hydrolysis by enzymes like Ras. pnas.org

Biotinylation and Desthiobiotinylation for Affinity-Based Enrichment

Biotinylation and desthiobiotinylation are chemical modification strategies that attach biotin (B1667282) or its less tightly binding analogue, desthiobiotin, to GTP. These modified nucleotides serve as powerful tools for affinity-based enrichment, allowing for the selective isolation and study of interacting molecules such as RNA and GTP-binding proteins. neb.comneb.comnih.gov

Biotinylated GTP: Biotin can be chemically attached to GTP, creating a bifunctional ligand that retains its ability to bind to proteins while also binding with very high affinity to avidin (B1170675) or streptavidin. nih.gov This property is exploited to purify GTP-binding proteins. In one method, peripheral plasma membrane proteins were solubilized, incubated with biotinylated GTP, and the resulting complex was captured on an avidin-coated chromatography column. The bound proteins could then be eluted for identification and further analysis. nih.gov This approach facilitates the rapid purification of specific GTPases involved in cellular signal transduction pathways. nih.gov

Desthiobiotinylated GTP: Desthiobiotin is an analogue of biotin that binds to streptavidin with significantly lower affinity. This weaker interaction is advantageous because it allows for the elution of the captured molecules under mild, physiological conditions using a solution of free biotin for competitive displacement. jenabioscience.com This gentle elution helps to preserve the integrity of protein complexes and reduces the co-purification of non-specific binders, such as endogenously biotinylated proteins. jenabioscience.com

A notable application of desthiobiotin-GTP is in a technique called Cappable-seq, which is used for the genome-wide annotation of transcription start sites. nih.gov In this method, the vaccinia capping enzyme is used to add a 3'-desthiobiotin-GTP molecule to the 5' triphosphate or diphosphate ends of primary RNA transcripts. neb.comneb.comnih.gov These tagged RNA molecules are then selectively enriched by capture on streptavidin magnetic beads. neb.com The ability to elute with free biotin makes this an effective method for isolating primary transcripts for deep sequencing. neb.com

Analytical and Purification Methods for Synthesized Analogues

The synthesis of Tetralithium Guanosine Triphosphate analogues, whether for isotopic labeling or affinity tagging, requires robust analytical and purification methods to ensure the final product is of high purity and has the correct chemical structure. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of synthesized GTP analogues and the assessment of their final purity. sigmaaldrich.comthomassci.com Due to the highly polar and negatively charged nature of nucleotides, specialized HPLC methods are required.

Ion-pairing reversed-phase HPLC is a frequently used technique. hilarispublisher.com This method adds an ion-pairing agent (e.g., dimethylhexylamine) to the mobile phase, which forms a neutral complex with the anionic nucleotide, allowing it to be retained and separated on a non-polar (e.g., C18) stationary phase. This approach has been successfully used to quantify intracellular concentrations of GTP and its oxidized forms. hilarispublisher.com

Anion-exchange chromatography is another effective method that separates molecules based on their net negative charge. smolecule.com This is particularly useful for separating nucleoside triphosphates (like GTP) from their corresponding diphosphate (GDP) and monophosphate (GMP) forms, which are common byproducts in enzymatic synthesis reactions. scienceopen.com

Following synthesis, HPLC is used to check for the presence of unreacted starting materials and byproducts. Fractions containing the purified product are collected, and the final purity of the compound is often determined by analyzing the peak area in an HPLC chromatogram, with purities of ≥95% being a common standard for commercial products. jenabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for confirming the chemical structure of synthesized GTP analogues. researchgate.net By analyzing the spectra of different atomic nuclei, researchers can verify the integrity of the guanosine base, the ribose sugar, and the triphosphate chain, as well as confirm the precise location of isotopic labels. nih.gov

¹H NMR provides information about the protons in the molecule, confirming the structure of the ribose and guanine moieties. researchgate.netnih.gov

³¹P NMR is crucial for confirming the successful formation of the triphosphate chain and for distinguishing it from mono- and diphosphate intermediates. nih.gov

¹³C and ¹⁵N NMR are essential for verifying the successful and site-specific incorporation of isotopic labels. nih.govresearchgate.net The presence of these isotopes and their coupling to adjacent nuclei provide unambiguous proof of their location within the molecular structure. nih.govpnas.org

NMR has been used to confirm the structure of guanosine 5'-diphosphate, 3'-diphosphate (ppGpp) by analyzing the chemical shifts of the ribose carbons in ¹³C NMR spectra. pnas.org It is also a primary tool for studying the structural features of large libraries of G-quadruplexes, which are non-canonical structures formed by guanosine-rich nucleic acids. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS) for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique used for the molecular characterization and quantification of GTP analogues. hilarispublisher.comresearchgate.net This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

LC-MS is used to confirm the molecular weight of the synthesized analogue, providing strong evidence that the correct compound has been formed. smolecule.com The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to deduce the elemental composition.

For quantitative analysis, LC-MS/MS is exceptionally powerful. It can measure very low concentrations of nucleotides within complex biological matrices, such as cell extracts. hilarispublisher.comnih.gov In these experiments, a specific parent ion corresponding to the analyte of interest is selected and fragmented, and a resulting unique product ion is monitored for quantification. hilarispublisher.com This high specificity makes it possible to measure endogenous nucleotide levels and the effects of various treatments on them. Stable isotope-labeled GTP is often used as an internal standard in these assays to ensure accurate quantification by correcting for any sample loss during extraction. hilarispublisher.comresearchgate.net

Table 2: Summary of Analytical and Purification Techniques

TechniquePrimary UseKey DetailsReference
HPLCPurity Assessment & IsolationUtilizes ion-pairing or anion-exchange methods to separate highly polar nucleotides. Purity is often assessed at ≥95%. scienceopen.comhilarispublisher.comjenabioscience.com
NMR SpectroscopyStructural Confirmation¹H, ¹³C, ¹⁵N, and ³¹P NMR are used to confirm the molecular structure and the site-specific incorporation of isotopic labels. nih.govresearchgate.netpnas.org
LC-MS / MSMolecular Characterization & QuantificationConfirms molecular weight and provides highly sensitive and selective quantification of nucleotides in complex samples. hilarispublisher.comresearchgate.netnih.gov

Biochemical and Molecular Mechanism Studies Probed by Tetralithium Guanosine Triphosphate Analogues

Guanosine (B1672433) Triphosphate (GTP)-Binding Protein (G-Protein) Signaling Pathway Elucidation

Heterotrimeric G-proteins are crucial molecular switches that transmit signals from G-protein-coupled receptors (GPCRs) to intracellular effectors. thermofisher.comthermofisher.com Their function is governed by a cycle of GTP binding and hydrolysis. Non-hydrolyzable GTP analogues are pivotal in elucidating the discrete steps of this cycle.

G-proteins cycle between an inactive state when bound to guanosine diphosphate (B83284) (GDP) and an active state when bound to GTP. jenabioscience.com The activation is transient, as the intrinsic GTPase activity of the G-protein's alpha (Gα) subunit hydrolyzes GTP back to GDP. thermofisher.comthermofisher.com

Non-hydrolyzable GTP analogues, such as Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) and Guanylyl Imidodiphosphate (Gpp(NH)p), are central to overcoming this limitation. cambridge.orgjenabioscience.com These molecules mimic GTP and bind to the nucleotide-binding pocket of the Gα subunit, inducing the conformational change associated with activation. pnas.org However, due to modifications in the phosphate (B84403) chain—a sulfur atom replacing an oxygen in GTPγS or an imido group replacing an oxygen bridge in Gpp(NH)p—they are resistant to hydrolysis by the Gα subunit. jenabioscience.comsmolecule.comscispace.com

This resistance effectively "locks" the G-protein in its active, GTP-bound conformation. scispace.comrcsb.org This sustained activation is critical for a variety of experimental applications, including:

Structural Studies: Stabilizing the active conformation is essential for techniques like X-ray crystallography to determine the high-resolution structure of activated G-proteins and their complexes with effector proteins. smolecule.com

Functional Assays: It allows for the prolonged activation of downstream effectors, facilitating the measurement of their activity in response to a specific G-protein. cambridge.org

Protecting from Degradation: The active conformation induced by analogues like GTPγS can make proteins resistant to proteolytic degradation, which is useful during purification and analysis. medchemexpress.commedchemexpress.com

Analogue Modification Primary Utility in G-Protein Studies References
GTPγS A sulfur atom replaces a non-bridging oxygen on the γ-phosphate.Irreversibly activates G-proteins by being extremely resistant to hydrolysis. Widely used in binding assays. cambridge.orgsigmaaldrich.com
Gpp(NH)p An imido (-NH-) group replaces the oxygen atom between the β and γ phosphates.Activates G-proteins and is resistant to hydrolysis, stabilizing the active state for structural and functional studies. smolecule.comusp.brjenabioscience.com
GDP-β-S A sulfur atom replaces a non-bridging oxygen on the β-phosphate.A GDP analogue that acts as an inhibitor, locking G-proteins in their inactive state. jneurosci.orgnih.gov

The Gα subunit is the central component of the G-protein heterotrimer, containing the nucleotide-binding site and intrinsic GTPase activity. pnas.org Upon activation, the Gα subunit dissociates from the βγ-subunit complex to interact with downstream effectors. thermofisher.comthermofisher.com The duration of this signaling is controlled by the rate of GTP hydrolysis, which is modulated by a class of proteins known as Regulators of G-protein Signaling (RGS proteins), which act as GTPase-Activating Proteins (GAPs). thermofisher.comthermofisher.com

By using non-hydrolyzable GTP analogues, the Gα subunit can be held in a persistently active state, allowing researchers to:

Isolate the "On" State: This allows for the specific study of the Gα subunit's interaction with its effectors (e.g., adenylyl cyclase) without the process being terminated by hydrolysis. pnas.org

Characterize RGS Proteins: The function of RGS proteins is to accelerate GTP hydrolysis. In the presence of a non-hydrolyzable analogue like GTPγS, this activity is blocked. Comparing the interaction of an RGS protein with a Gα subunit in the presence of GTP versus GTPγS can precisely define the RGS protein's role as a GAP.

Map Conformational Changes: The transition from an inactive to an active state involves significant conformational changes in the Gα subunit, particularly in regions known as Switch I and Switch II. pnas.org Stabilizing the protein with analogues like Gpp(NH)p has been crucial for biophysical techniques like NMR and X-ray crystallography to map these structural rearrangements. rcsb.orgpnas.org Studies have shown that binding of GTP analogs leads to a rigid and closed arrangement of the Gα subdomain, whereas the apo and GDP-bound forms are more open and dynamic. rcsb.orgpnas.org

A primary function of GPCRs is to catalyze the exchange of GDP for GTP on the Gα subunit upon binding an agonist. bohrium.comnih.gov The efficiency of this coupling is a direct measure of receptor activation. The [³⁵S]GTPγS binding assay is a classic and powerful method to quantify this process. nih.govnih.govspringernature.com

In this assay, cell membranes containing the GPCR and G-proteins of interest are incubated with [³⁵S]GTPγS, a radiolabeled and non-hydrolyzable GTP analogue. researchgate.net When an agonist binds to the receptor, it triggers the release of GDP from the G-protein, allowing [³⁵S]GTPγS to bind. bohrium.com Because it is not hydrolyzed, the radioactive label accumulates on the Gα subunit. The amount of incorporated radioactivity is then measured, providing a direct and functional readout of receptor-G protein coupling. nih.govresearchgate.net

This technique allows researchers to:

Quantify Agonist Efficacy: The level of [³⁵S]GTPγS binding stimulation correlates directly with the efficacy of an agonist. Full agonists produce a strong signal, partial agonists a weaker signal, and neutral antagonists produce no change. nih.govspringernature.com

Detect Inverse Agonism: In systems with high basal (agonist-independent) activity, inverse agonists can be identified by their ability to decrease the basal level of [³⁵S]GTPγS binding. nih.gov

Analyze Allosteric Modulation: Non-hydrolyzable analogues like Gpp(NH)p can shift the receptor's affinity for an agonist, demonstrating the allosteric communication between the nucleotide-binding pocket of the G-protein and the ligand-binding pocket of the receptor. nih.govnih.gov

Small GTPase Activity and Regulatory Dynamics

In addition to heterotrimeric G-proteins, a large superfamily of small monomeric GTPases (such as Ras, Rho, and Rac) act as molecular switches in a vast array of cellular processes. jenabioscience.comcytoskeleton.com Their activity is also controlled by a cycle of GTP binding and hydrolysis, which is regulated by accessory proteins.

Unlike heterotrimeric G-proteins, many small GTPases have very slow intrinsic rates of both nucleotide dissociation (exchange) and GTP hydrolysis. pnas.org Studying these kinetics is essential to understanding their regulation. Fluorescently labeled nucleotide analogues have become a key tool for these investigations. nih.govnih.gov

Analogues such as MANT-GTP (2'/3'-O-(N-Methylanthraniloyl)-GTP) and BODIPY-GTP are particularly useful. jenabioscience.compnas.org These molecules have fluorescent groups attached to the guanosine base or phosphate chain. Their fluorescence properties (intensity and polarization) often change significantly upon binding to a GTPase. bohrium.comoup.com This change provides a real-time signal that can be monitored to measure kinetic rates:

Association Rate (k_on): By adding a fluorescent GTP analogue to a GTPase, the rate of fluorescence increase can be used to calculate the "on-rate" of nucleotide binding. researchgate.net

Dissociation Rate (k_off): After loading the GTPase with a fluorescent analogue, the addition of a large excess of unlabeled nucleotide will cause the fluorescent analogue to be displaced. The rate of fluorescence decrease corresponds to the "off-rate". researchgate.net

Using non-hydrolyzable versions of these fluorescent analogues, such as MANT-GppNHp or BODIPY-FL-GTPγS, allows researchers to study the binding and dissociation kinetics in isolation, without the complicating factor of GTP hydrolysis. nih.govbohrium.com Some fluorescent GTP analogs have even been shown to act as synthetic, low molecular weight guanine (B1146940) nucleotide exchange factors, readily displacing GDP from GTPases. pnas.org

Small GTPase Fluorescent Analogue Kinetic Parameter (K_d) Finding References
Dynamin mant-GTPγS23 µMUsed stopped-flow kinetics to determine association and dissociation rates fundamental to the GTPase cycle. researchgate.net
Cdc42, Rac1, RhoA, Ras BODIPY-GTP analogues10-100 nMAnalogues displace GDP with high intrinsic exchange rates, acting as synthetic GEFs and allowing real-time monitoring of exchange. pnas.org
eEF1A mant-GDP0.095 µMFluorimetric titration used to determine the binding affinity of the GTPase for the nucleotide. nih.gov

For most small GTPases, the intrinsically slow rate of GDP dissociation is the rate-limiting step for activation. Guanine Nucleotide Exchange Factors (GEFs) are proteins that catalyze this step, dramatically accelerating the exchange of GDP for the more abundant cellular GTP. nih.govnih.gov

Non-hydrolyzable GTP analogues are essential for in vitro assays designed to measure GEF activity. nih.gov A common experimental setup involves:

Loading a small GTPase with a fluorescent GDP analogue, such as MANT-GDP. nih.gov

Adding the GEF protein, which binds to the GTPase and promotes the dissociation of MANT-GDP.

Including a large excess of a non-hydrolyzable GTP analogue, like GTPγS or Gpp(NH)p, in the solution. nih.gov

The GEF's catalytic activity is measured by monitoring the decrease in fluorescence as MANT-GDP is released from the GTPase and replaced by the non-fluorescent, non-hydrolyzable analogue. plos.org This approach has been instrumental in revealing the mechanisms of GEF action, showing that GEFs function by binding to and stabilizing a nucleotide-free state of the GTPase or by a direct displacement model where the binding of GTP is required to eject GDP. acs.org These studies provide quantitative kinetic data on how GEFs are regulated and how they activate their specific GTPase targets. nih.govacs.org

Dissection of GTPase-Activating Protein (GAP) Function

Guanosine triphosphate (GTP) analogues, particularly non-hydrolyzable forms like Guanosine 5'-[γ-thio]triphosphate (GTPγS), are instrumental in elucidating the function of GTPase-Activating Proteins (GAPs). ontosight.aicytoskeleton.com GAPs are a family of regulatory proteins that bind to activated G proteins and stimulate their intrinsic GTPase activity, leading to the hydrolysis of GTP to guanosine diphosphate (GDP) and subsequent termination of the signaling event. wikipedia.orgnih.gov The slow rate of intrinsic GTP hydrolysis by G proteins means they have a built-in timer for their activity; GAPs accelerate this timer significantly. wikipedia.org

The use of non-hydrolyzable GTP analogues, such as GTPγS, allows researchers to lock G-proteins in a persistently active state. ontosight.aiyoutube.com This is because the sulfur atom in the γ-thiophosphate group of GTPγS prevents hydrolysis by the GTPase, even in the presence of a GAP. youtube.com By comparing the cellular effects of a G-protein in the presence of GTP versus GTPγS, the role of GAP-mediated inactivation can be precisely dissected. For instance, if a cellular process is initiated by a G-protein and is rapidly terminated, the use of GTPγS can reveal whether this termination is dependent on GAP activity. If the process persists in the presence of GTPγS, it strongly suggests that GAP-mediated hydrolysis of GTP is the "off" switch.

Studies have shown that GAPs interact with the effector-binding domain of G-proteins like Ras. nih.gov Mutations in this domain can render the G-protein insensitive to GAP stimulation. nih.gov Fluorescent GTP analogues have also been employed to study the mechanism of GTP hydrolysis by Ras as catalyzed by GAP, providing detailed kinetic information about the process. acs.org The ability to measure the activation state of Rho GTPases (Rho, Rac, and Cdc42) using affinity-based methods that detect the GTP-bound form has become a crucial tool in cell biology, further highlighting the importance of understanding the interplay between G-proteins, GTP, and GAPs. nih.gov

Functional Studies on Specific GTPase Families (e.g., Ras, Rho, Rac, Rab, Ran, Arf)

Tetralithium guanosine triphosphate and its non-hydrolyzable analogues are pivotal in studying the function of various GTPase families, which are central to numerous cellular processes. ontosight.aiwikipedia.org These small G-proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. youtube.com

Ras Family: The Ras superfamily of monomeric small GTPases is a major focus of research due to its role in cell proliferation and its frequent mutation in human cancers. jenabioscience.com Non-hydrolyzable GTP analogues like GTPγS are used to create constitutively active Ras proteins, which can then be used in pull-down assays with effector proteins to identify downstream targets. cytoskeleton.com Studies have shown that oncogenic mutations in Ras, often at codons 12, 13, or 61, impair its GTPase activity, even in the presence of GAPs, leading to a constitutively active state. nih.govnih.gov Interestingly, some synthetic GTP analogues, like diaminobenzophenone-phosphoroamidate-GTP (DABP-GTP), can be hydrolyzed more efficiently by certain oncogenic Ras mutants than by wild-type Ras, suggesting that the GTPase switch is not irreversibly damaged. nih.govnih.gov

Rho, Rac, and Cdc42 Families: These GTPases are key regulators of the actin cytoskeleton, cell morphology, and cell migration. frontiersin.orgmdpi.com Non-hydrolyzable GTP analogues are used to investigate their activation and signaling pathways. For example, GTPγS can be used to load Rho GTPases into their active state to study their interaction with effector proteins and downstream signaling cascades. nih.gov The regulation of Rho family GTPases is controlled by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GAPs, which stimulate GTP hydrolysis. frontiersin.org

Rab Family: Rab GTPases are the largest family within the Ras superfamily and are essential regulators of vesicular trafficking pathways. jenabioscience.comresearchgate.net They act as membrane-associated molecular switches. jenabioscience.com Studies using GTP analogues help to elucidate the specific steps in vesicle formation, transport, and fusion that are controlled by different Rab proteins. The lifetime of the GTP-bound state, which is critical for Rab function, is regulated by GAPs. researchgate.net

Ran Family: The Ran (Ras-related nuclear protein) is involved in nucleocytoplasmic transport, mitotic spindle assembly, and nuclear envelope formation. jenabioscience.com The Ran GTPase cycle, regulated by a cytosolic GAP and a chromatin-bound GEF, creates a GTP-Ran gradient across the nuclear envelope that directs transport. Non-hydrolyzable GTP analogues are used to dissect the mechanisms of Ran-dependent transport processes.

Arf Family: ADP-ribosylation factor (ARF) proteins are involved in vesicular trafficking and actin cytoskeleton regulation. Guanylyl Imidodiphosphate, a non-hydrolyzable GTP analogue, is known to be an activator of ARF. medchemexpress.com

GTPase FamilyKey FunctionsRole of GTP Analogues in Research
Ras Cell proliferation, differentiationCreating constitutively active mutants for effector binding studies; investigating mechanisms of oncogenic mutations. cytoskeleton.comnih.govnih.gov
Rho, Rac, Cdc42 Actin cytoskeleton regulation, cell morphology, migrationActivating GTPases to study downstream signaling and interaction with effector proteins. nih.govfrontiersin.org
Rab Vesicular traffickingElucidating specific roles in vesicle formation, transport, and fusion; studying the role of GAPs in regulating the GTP-bound state. jenabioscience.comresearchgate.net
Ran Nucleocytoplasmic transport, mitosisDissecting mechanisms of Ran-dependent transport and the role of the GTP-Ran gradient. jenabioscience.com
Arf Vesicular trafficking, actin regulationActivating ARF to study its role in cellular processes. medchemexpress.com

Protein Synthesis and Ribosomal Dynamics Investigations

Role in Translation Initiation and Elongation Factors (e.g., IF2, EF-G)

Guanosine triphosphate (GTP) and its analogues are fundamental to understanding the intricate process of protein synthesis, particularly the roles of initiation and elongation factors. ontosight.aiwikipedia.orgbiosynth.com In bacteria, translation initiation requires three initiation factors (IF1, IF2, and IF3). nih.govembopress.org IF2, a multi-domain GTPase, is crucial for recruiting the initiator fMet-tRNAfMet to the 30S ribosomal subunit and for promoting the association of the 50S subunit to form the 70S initiation complex. nih.govmpg.de

Studies using non-hydrolyzable GTP analogues, such as guanosine 5'-[β,γ-imido]triphosphate (GDPNP), have been pivotal in dissecting the role of GTP hydrolysis in this process. nih.gov It has been shown that IF2 in its GTP-bound form, or when bound to a non-hydrolyzable analogue, promotes the rapid association of the ribosomal subunits. nih.gov However, GTP hydrolysis is essential for the subsequent release of IF2 from the 70S ribosome, allowing the first peptide bond to be formed. nih.gov If IF2 remains bound, as is the case with non-hydrolyzable analogues, the ribosome is stalled in a post-initiation state. nih.gov The binding of GTP to IF2 is stabilized by the presence of both initiator tRNA and the 30S subunit. nih.gov

Similarly, elongation factor G (EF-G) is a translational GTPase that catalyzes the translocation of the peptidyl-tRNA and mRNA through the ribosome, a key step in the elongation phase of protein synthesis. nih.govnih.gov The functional cycle of EF-G, which includes binding to the ribosome in its GTP-bound state, GTP hydrolysis, and subsequent release, is not directly coupled to the physical movement of the tRNA and mRNA. nih.gov Studies using non-hydrolyzable GTP analogues have shown that EF-G can bind to the ribosome and undergo its conformational changes even when translocation is inhibited by other means, such as certain antibiotics. nih.gov Isothermal titration calorimetry experiments have revealed that the binding of both IF2 and EF-G to the sarcin-ricin loop of the 23S rRNA (a critical component of the GTPase-associated center) is mutually exclusive with GDP, but not with GTP, providing a mechanism for the release of these factors after GTP hydrolysis. nih.gov

Analysis of Ribosomal Conformational Transitions and Inter-subunit Movement

The ribosome is a dynamic molecular machine that undergoes significant conformational changes during protein synthesis. Non-hydrolyzable GTP analogues have been invaluable in "trapping" the ribosome in specific conformational states to study these dynamics. jenabioscience.com

The process of translocation, catalyzed by EF-G, involves coordinated movements of the two ribosomal subunits relative to each other, as well as movements of the tRNAs and mRNA. nih.gov The use of antibiotics that bind to specific sites on the ribosome has, in conjunction with GTP analogues, helped to dissect these conformational changes. For example, some antibiotics inhibit tRNA-mRNA movement without affecting the EF-G functional cycle, suggesting that they lock the ribosome in a conformation that is incompatible with translocation. nih.gov

Fluorescence Resonance Energy Transfer (FRET) has been used to observe the inter-subunit movement of the ribosome in solution, and non-hydrolyzable GTP analogues have been used in these studies to stabilize specific ribosomal conformations. jenabioscience.com Furthermore, limited proteolysis studies have shown that the conformation of ribosomal proteins, such as L7/L12, is modulated by the interaction of elongation factors with the ribosome and is dependent on GTP hydrolysis. nih.gov These experiments reveal that conformational changes are transmitted throughout the ribosome upon factor binding and GTP hydrolysis, even to proteins located far from the factor-binding center. nih.gov

Other Enzyme Systems and Cellular Processes

Activation Mechanisms of Adenylate Cyclase

This compound analogues, particularly the non-hydrolyzable forms like GTPγS and guanylyl imidodiphosphate, are potent stimulators of adenylate cyclase. medchemexpress.combiosynth.comsigmaaldrich.comvulcanchem.com Adenylate cyclase is a key enzyme in signal transduction pathways, responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

The activation of adenylate cyclase is often mediated by G-protein coupled receptors (GPCRs). Upon ligand binding, the GPCR activates a heterotrimeric G-protein, causing the Gα subunit to release GDP and bind GTP. The GTP-bound Gα subunit then dissociates from the βγ subunits and activates adenylate cyclase.

The use of non-hydrolyzable GTP analogues allows for the persistent activation of the Gα subunit, leading to sustained activation of adenylate cyclase. smolecule.com This has been a critical tool for studying the kinetics and regulation of this signaling pathway. By bypassing the need for receptor activation, researchers can directly study the interaction between the Gα subunit and adenylate cyclase and the subsequent production of cAMP. These studies have been instrumental in understanding how signals are amplified and terminated within the cell. For example, it has been shown that GTPγS can be effective against toxins like pertussis toxin, which can block G-protein coupling by inhibiting adenylate cyclase. biosynth.com

Stimulation of Phospholipases

The non-hydrolyzable guanosine triphosphate (GTP) analogue, this compound (GTPγS), serves as a potent activator of G-proteins, thereby enabling detailed investigations into the downstream signaling pathways they regulate. One such critical pathway involves the stimulation of phospholipases, a family of enzymes that hydrolyze phospholipids (B1166683) into various second messengers.

Studies utilizing isolated rat liver plasma membranes have demonstrated that GTPγS can directly stimulate Phospholipase D (PLD) activity in a dose-dependent manner. nih.gov This stimulation results in the formation of phosphatidylethanol, a specific product of PLD activity in the presence of ethanol. nih.gov Furthermore, the presence of purinergic agonists, such as adenosine triphosphate (ATP) and its analogues, can synergistically enhance the GTPγS-stimulated PLD activity. nih.gov The rank order of efficacy for these purinergic agents in the presence of a submaximal concentration of GTPγS (0.2 μM) was found to be β,γ-methylene-ATP > adenosine 5'-O-(3-thiotriphosphate) = ATP = ADP = 2-methylthio-ATP > α,β-methylene-ATP = UTP. nih.gov This synergistic effect suggests a cooperative mechanism between G-protein activation and purinergic receptor signaling in the regulation of PLD. Notably, the dose-response relationship for agonist-stimulated PLD activity differs from that of phosphoinositide-specific phospholipase C (PI-PLC), indicating that PLD activation by purinergic agents and GTPγS occurs via a pathway independent of PI-PLC activation. nih.gov

In human polymorphonuclear leukocytes (PMNs), GTPγS has been shown to activate PLD in permeabilized cells. ashpublications.org This activation is crucial for downstream cellular functions such as degranulation. The activation of PLD in this system is linked to the translocation of ADP-ribosylation factor (ARF) and RhoA, small GTP-binding proteins, to the cell membrane. ashpublications.org

GTPγS is also a known activator of Phospholipase C (PLC) isoforms. In permeabilized human platelets, GTPγS stimulates PLC activity, leading to the hydrolysis of inositol (B14025) phospholipids. sigmaaldrich.com Similarly, in permeabilized vascular smooth muscle cells derived from both Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR), GTPγS effectively elevates inositol trisphosphate (IP3) levels, indicating PLC activation in both cell types. ahajournals.org Further research in myeloid differentiated HL-60 cells and bovine neutrophils has revealed that GTPγS stimulates a soluble form of PLC, later identified as PLC-β2. embopress.org This stimulation is mediated by the Rho family of small GTPases, specifically Cdc42Hs and Rac1, identifying PLC-β2 as a direct effector for these low-molecular-mass GTP-binding proteins. embopress.org

The activation of phospholipases by GTPγS is a complex process that can be modulated by various factors. For instance, in permeabilized U937 cells, the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a prerequisite for the activation of PLD by GTPγS. embopress.org This highlights the intricate interplay between different signaling molecules and pathways in the regulation of phospholipase activity.

Table 1: Effect of Purinergic Agonists on GTPγS-Stimulated Phospholipase D Activity

Agonist Rank Order of Efficacy for PLD Stimulation
β,γ-methylene-ATP 1
Adenosine 5'-O-(3-thiotriphosphate) 2
ATP 2
ADP 2
2-methylthio-ATP 2
α,β-methylene-ATP 3
UTP 3

This table illustrates the relative effectiveness of various purinergic agonists in stimulating Phospholipase D (PLD) activity in the presence of 0.2 μM GTPγS in rat liver plasma membranes, as detailed in reference nih.gov.

Induction of Actin Polymerization in Vitro

This compound (GTPγS) has been instrumental in elucidating the molecular mechanisms governing actin polymerization in cell-free systems. By persistently activating G-proteins, GTPγS triggers a cascade of events leading to the assembly of filamentous actin (F-actin), a fundamental process in cell motility, shape, and division.

In cell-free systems derived from neutrophil cytosol, GTPγS induces a significant increase in the number of free filament barbed ends, leading to massive actin polymerization and cross-linking. nih.govhbku.edu.qa This effect is abrogated by RhoGDI and Clostridium difficile toxin B, which are known inhibitors of Rho family proteins, indicating that the signaling pathway proceeds through these small GTPases. nih.govhbku.edu.qa Interestingly, the stimulation of actin polymerization by GTPγS in this system is independent of ATP and phosphoinositides, as demonstrated by the ineffectiveness of various protein kinase and phosphatase inhibitors and the removal of ATP. nih.govhbku.edu.qa This suggests a direct signaling route from Rho-family proteins to the actin cytoskeleton.

Further studies using lysates of polymorphonuclear leukocytes (PMNs) and Dictyostelium discoideum amoeba have confirmed that GTPγS induces the formation of F-actin. nih.gov The effect of GTPγS appears to be mediated by a small G-protein, as it is active even in D. discoideum mutants lacking subunits of the heterotrimeric G-protein required for chemoattractant-induced actin polymerization in vivo. nih.gov Specifically, recombinant Cdc42, but not Rho or Rac, was found to induce actin polymerization in these cell-free systems. nih.gov

The requirement for a guanine nucleotide exchange factor (GEF) for the action of GTPγS has also been investigated. In high-speed supernatants (HSS) of PMN lysates, which lack significant GEF activity, GTPγS alone is not sufficient to stimulate actin polymerization. nih.gov However, the addition of Cdc24, a known GEF for Cdc42, allows GTPγS to stimulate actin polymerization in the HSS. nih.gov This indicates that under physiological conditions, a membrane-associated GEF is likely required for the activation of the Rho-family protein by GTPγS. nih.govhbku.edu.qa

The role of phosphoinositides in GTPγS-induced actin assembly has been explored in Xenopus egg extracts. In these extracts, GTPγS stimulates actin assembly in the presence of endogenous membrane vesicles. rupress.org While specific phosphoinositides like PI(4,5)P2 and PI(3,4,5)P3 can induce actin assembly on their own, the presence of GTPγS broadens the specificity to include other phosphoinositides such as PI(3,4)P2, PI(4)P, and PI(3)P. rupress.org This suggests that while certain phosphoinositides may stimulate a GEF activity to activate G-proteins physiologically, GTPγS can bypass this requirement. rupress.org

Table 2: Factors Affecting GTPγS-Induced Actin Polymerization in Vitro

Factor Effect on GTPγS-Induced Actin Polymerization Cell System
RhoGDI Inhibits Neutrophil cytosol nih.govhbku.edu.qa
Clostridium difficile Toxin B Inhibits Neutrophil cytosol nih.govhbku.edu.qa
ATP Depletion No significant inhibition Neutrophil cytosol nih.govhbku.edu.qa
Protein Kinase/Phosphatase Inhibitors No significant inhibition Neutrophil cytosol nih.govhbku.edu.qa
Recombinant Cdc42 Induces PMN and D. discoideum lysates nih.gov
Recombinant Rho/Rac No induction PMN and D. discoideum lysates nih.gov
Cdc24 (GEF) Enables in GEF-deficient systems PMN high-speed supernatant nih.gov

Mechanisms of GLUT4 Translocation

The translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane is a critical step in insulin-stimulated glucose uptake in adipocytes and muscle cells. This compound (GTPγS) has been widely used as a tool to dissect the molecular machinery involved in this complex trafficking event, often revealing pathways that are distinct from or parallel to those activated by insulin (B600854).

In permeabilized 3T3-L1 adipocytes, GTPγS has been shown to stimulate the translocation of GLUT4 to the cell surface, an effect that is comparable in magnitude to that of insulin. nih.gov Microinjection of GTPγS into intact 3T3-L1 adipocytes also results in a significant increase in surface GLUT4 staining. nih.gov This translocation is functionally significant, as electroporation of GTPγS into these cells stimulates 2-deoxy-d-glucose (B1664073) uptake to approximately 70% of the level achieved with insulin stimulation. nih.govoup.com

A key finding from studies using GTPγS is the identification of a signaling pathway for GLUT4 translocation that is independent of the initial steps of the insulin signaling cascade. For instance, the GTPγS-induced GLUT4 translocation is not inhibited by wortmannin, a potent inhibitor of phosphatidylinositol 3-kinase (PI-3 kinase), a central enzyme in insulin signaling. nih.govoup.com This suggests that GTPγS acts either downstream of or parallel to PI-3 kinase activation. nih.govoup.com

While independent of PI-3 kinase, the GTPγS-mediated pathway is dependent on tyrosine phosphorylation. Co-injection of anti-phosphotyrosine antibodies with GTPγS significantly blocks GLUT4 translocation. nih.gov Furthermore, microinjection or electroporation of GTPγS leads to an increase in tyrosine phosphorylation of several proteins, including species in the 70-80 kDa and 120-130 kDa range. nih.govoup.com

Research has also shed light on the specific trafficking routes and protein machinery involved in GTPγS-stimulated GLUT4 translocation. Studies suggest that GTPγS selectively stimulates the recycling of GLUT4 via the endosomal system. molbiolcell.orguq.edu.au This is supported by the finding that ablation of the endosomal system almost completely inhibits GTPγS-stimulated GLUT4 translocation, while only partially affecting the insulin response. molbiolcell.orguq.edu.au

Furthermore, different SNARE proteins appear to be involved in the GTPγS and insulin-stimulated pathways. A fusion protein containing the cytosolic tail of cellubrevin, a v-SNARE, inhibits GTPγS-stimulated GLUT4 translocation by approximately 40% but has no effect on the insulin response. molbiolcell.orguq.edu.au Conversely, a similar fusion protein with VAMP2, another v-SNARE, inhibits insulin-stimulated translocation but not the GTPγS-mediated effect. molbiolcell.orguq.edu.au This provides strong evidence for the existence of distinct intracellular compartments and/or trafficking mechanisms for GLUT4 that can be differentially regulated. molbiolcell.orguq.edu.au

Table 3: Comparison of Insulin- and GTPγS-Stimulated GLUT4 Translocation

Feature Insulin-Stimulated GTPγS-Stimulated
PI-3 Kinase Dependence Dependent Independent nih.govoup.com
Tyrosine Phosphorylation Required Required nih.gov
Inhibition by Wortmannin Inhibited Not Inhibited nih.govoup.com
Inhibition by Anti-phosphotyrosine Antibodies Inhibited Inhibited nih.gov
Primary Trafficking Pathway Endosomal and GLUT4 Storage Vesicles (GSVs) Predominantly Endosomal molbiolcell.orguq.edu.au
Key v-SNARE Protein VAMP2 molbiolcell.orguq.edu.au Cellubrevin molbiolcell.orguq.edu.au

Structural Biology Insights Obtained Using Tetralithium Guanosine Triphosphate Analogues

X-ray Crystallography of Protein-Analogue Complexes

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules, including proteins and their complexes with ligands. migrationletters.com The use of tetralithium GTP analogues in X-ray crystallography has been instrumental in elucidating the molecular details of protein-nucleotide interactions.

Determination of Active Site Conformations and Nucleotide Binding Pockets

Non-hydrolyzable GTP analogues, such as guanosine-5'-[β,γ-imido]triphosphate (GppNHp), are crucial for capturing the "active" conformation of GTP-binding proteins (G proteins). nih.gov These proteins typically cycle between an active GTP-bound state and an inactive guanosine (B1672433) diphosphate (B83284) (GDP)-bound state. By using a non-hydrolyzable analogue, the protein is locked in its active conformation, allowing for crystallization and subsequent structural determination.

The resulting crystal structures reveal the precise interactions between the protein and the GTP analogue within the nucleotide-binding pocket. nih.gov This includes identifying the key amino acid residues involved in coordinating the guanine (B1146940) base, the ribose sugar, and the triphosphate moiety. nih.gov For instance, the structure of the Ha-ras oncogene product p21 complexed with GppNHp has provided a detailed map of the guanine-nucleotide-binding domain, highlighting conserved sequence motifs and the effects of point mutations. nih.gov Furthermore, these structures can reveal the coordination of essential ions like Mg2+, which play a critical role in nucleotide binding and catalysis. nih.govresearchgate.net

Table 1: Key Findings from X-ray Crystallography of Protein-GTP Analogue Complexes
ProteinGTP AnalogueKey Structural InsightsReference
Ha-ras p21GppNHpDetailed interactions within the guanine-nucleotide-binding domain, identification of key residues for nucleotide binding, and the role of Mg2+. nih.gov
FtsZGTP mimetics (e.g., BeF3-)Revealed interactions of the γ-phosphate and Mg2+ at the subunit interface, the role of a K+ ion in stabilizing loop T7 for catalysis, and rearrangements of a dynamic water shell upon GTP hydrolysis. nih.gov
DNA Polymerase βdNTP analoguesDemonstrated that Watson-Crick hydrogen bonding is assessed upon initial complex formation and that the triphosphate of the incoming nucleotide undergoes rearrangement prior to the "closed" conformation. core.ac.uk

Elucidation of Conformational Switches within Proteins

G proteins undergo significant conformational changes upon GTP binding and hydrolysis, which are essential for their function in signal transduction. plos.org These changes primarily occur in regions known as "switch I" and "switch II". nih.gov By comparing the crystal structures of a G protein bound to a non-hydrolyzable GTP analogue (active state) and to GDP (inactive state), researchers can precisely map these conformational switches.

For example, studies on the heterotrimeric G protein alpha subunit (Gα) have utilized GTP analogues to understand the mechanics of these switches. The crystal structure of a Gα subunit bound to a slowly hydrolyzable GTP analogue revealed how mutations can uncouple the conformational change from GTP hydrolysis, providing insights into the catalytic mechanism. nih.gov Time-resolved X-ray crystallography using "caged" GTP analogues, which can be activated by a flash of light, has even allowed for the observation of these conformational changes in real-time as GTP is hydrolyzed. researchgate.net This technique has been instrumental in understanding the structural basis of signal transduction by proteins like Ha-Ras p21. researchgate.net

Co-crystallization with Effector and Regulatory Proteins

To fully understand the function of G proteins, it is crucial to study their interactions with other proteins, such as effectors and regulators. springernature.com Co-crystallization of a G protein-GTP analogue complex with its binding partners has yielded a wealth of information about the molecular basis of these interactions.

For instance, the crystal structure of the Ras-related protein Rab27a bound to the non-hydrolyzable GTP analogue GppNHp in complex with its effector, exophilin4/Slp2-a, has clarified how Rab27 is recognized by its effectors. nih.gov Similarly, the structure of RhoA, another small G protein, in complex with its GTPase-activating protein (GAP) and a transition-state analogue has provided a snapshot of the catalytic mechanism of GTP hydrolysis. jenabioscience.com Other notable examples include the co-crystal structures of Rac1 with a GTP analogue, and the Ras-binding domain of c-Raf1 in complex with Rap1a and a GTP analogue. jenabioscience.com These structures provide a static view of dynamic cellular processes, offering invaluable insights for understanding cellular signaling and for the development of therapeutic interventions.

Table 2: Co-crystallization Studies of G-protein-Analogue Complexes with Effector/Regulatory Proteins
G ProteinGTP AnalogueEffector/Regulatory ProteinKey FindingReference
Rab27aGppNHpExophilin4/Slp2-aClarified the recognition mechanism of Rab27 by its effectors. nih.gov
RhoATransition-state analogueRhoGAPProvided a structural view of the GTPase-activating protein's catalytic mechanism. jenabioscience.com
Rac1GTP analogue-Revealed the structure of the active, GTP-bound conformation. jenabioscience.com
Rap1aGTP analoguec-Raf1 (Ras-binding domain)Elucidated the interaction between a Ras-like protein and a key downstream effector kinase. jenabioscience.com

Advanced Spectroscopic Techniques for Conformational Analysis

While X-ray crystallography provides static snapshots, spectroscopic techniques offer a dynamic view of protein conformational changes in solution. researchgate.net Fluorescence-based methods, in particular, are highly sensitive to changes in the local environment of a fluorescent probe and are thus well-suited for studying protein-nucleotide interactions. nih.gov

Fluorescently labeled GTP analogues are powerful tools for these studies. nih.gov These analogues can be used in a variety of fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET), to measure distances and conformational changes within a protein or between interacting proteins. nih.govresearchgate.net For example, by attaching a fluorescent dye to the GTP analogue, researchers can monitor changes in fluorescence intensity or polarization upon binding to a protein, providing information about the binding affinity and kinetics. thermofisher.com

Furthermore, changes in the intrinsic tryptophan fluorescence of a protein can be used to monitor conformational changes upon binding to a GTP analogue. nih.govnih.gov For instance, the loss of fluorescence from a tryptophan residue in the switch II region of a Gα subunit was used to measure the rate of conformational change associated with GTP hydrolysis. nih.gov

Another powerful technique is Double Electron-Electron Resonance (DEER) spectroscopy, a pulsed electron paramagnetic resonance (EPR) method. nih.gov By introducing spin labels at specific sites in a protein, DEER can measure distances between these labels, providing insights into conformational changes. This technique has been used to study the dimerization of the G domains of the MnmE protein, showing that the binding of a non-hydrolyzable GTP analogue shifts the equilibrium towards the closed, active conformation. nih.gov

Table 3: Spectroscopic Techniques for Conformational Analysis using GTP Analogues
TechniqueType of GTP Analogue UsedInformation ObtainedExample ApplicationReference
Fluorescence Spectroscopy (FRET)Fluorescently labeled GTP analoguesDistances and conformational changes within or between proteins.Studying interactions of Rab proteins with nucleotides. springernature.comnih.gov
Intrinsic Tryptophan FluorescenceNon-hydrolyzable GTP analoguesConformational changes upon nucleotide binding and hydrolysis.Measuring the rate of conformational change in Gα subunits. nih.gov
Double Electron-Electron Resonance (DEER)Non-hydrolyzable GTP analoguesDistances between spin-labeled sites, revealing conformational changes.Studying the dimerization of the MnmE G domains. nih.gov

Interactions with Nucleic Acids and Metal Ions

Role of Deoxyguanosine Triphosphate (dGTP) Analogues in DNA Synthesis and Maintenance

Deoxyguanosine triphosphate (dGTP) is one of the four essential building blocks for DNA synthesis. Analogues of dGTP, which are molecules that are structurally similar, are invaluable tools for investigating the intricacies of DNA replication and have practical applications in molecular biology.

The fidelity of DNA replication, the cell's ability to accurately copy its genetic material, is paramount to preventing mutations. Modified dGTP analogues are instrumental in studying the mechanisms that ensure this accuracy.

A significant finding from these studies is that the fidelity of DNA polymerase can be altered by these modifications. For example, an analogue with a dichloromethylene (CCl2) bridge was found to increase the fidelity of preventing a T-G mismatch by 27-fold compared to the natural dGTP. Conversely, a methylene (B1212753) (CH2) bridged analogue was incorporated with five times higher fidelity against T-G mismatches. These findings highlight the sensitivity of the polymerase active site to the structure of the incoming nucleotide.

Another critical area of research is the impact of oxidative damage on replication fidelity. 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP) is a dGTP analogue formed by oxidative damage and is a known promutagen. Studies have shown that DNA polymerases can incorporate 8-oxo-dGTP opposite adenine (B156593) in the DNA template, leading to A-T to C-G transversions. Research on human DNA polymerase γ, the enzyme responsible for replicating mitochondrial DNA, has demonstrated that even trace amounts of 8-oxo-dGTP in the nucleotide pool can significantly reduce replication fidelity. This occurs because the incorrect A-8-oxo-dGMP base pair is not efficiently proofread and removed by the polymerase's 3' exonuclease activity.

The following table summarizes the effects of different dGTP analogues on DNA replication fidelity:

Table 1: Impact of dGTP Analogues on DNA Replication Fidelity
dGTP Analogue Observation Impact on Fidelity
β,γ-CCl2-dGTP Increased discrimination against T-G mismatches. 27-fold increase.
β,γ-CH2-dGTP Increased discrimination against T-G mismatches. 5-fold increase.
8-oxo-dGTP Misincorporation opposite template adenine. Significant decrease.

Beyond fundamental research, dGTP analogues have become indispensable tools in routine molecular biology techniques.

In the Polymerase Chain Reaction (PCR), a method for amplifying specific DNA sequences, and in DNA sequencing, GC-rich regions of DNA can be problematic. The high number of hydrogen bonds between guanine (B1146940) (G) and cytosine (C) can lead to the formation of stable secondary structures that impede the progression of the DNA polymerase, resulting in poor or no amplification and sequencing artifacts known as compressions.

To overcome this, 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), a dGTP analogue where the nitrogen at position 7 of the guanine base is replaced by a carbon, is often used. This modification reduces the potential for Hoogsteen base pairing, which contributes to the formation of secondary structures, thereby relaxing the DNA and allowing for more efficient amplification and sequencing. It is often recommended to use a mixture of 7-deaza-dGTP and dGTP, typically in a 3:1 ratio, for optimal results. The use of 7-deaza-dGTP has been shown to be superior to another analogue, dITP, in sequencing reactions using certain polymerases.

Table 2: Applications of dGTP Analogues in Molecular Biology

Application Analogue Used Purpose
PCR of GC-rich DNA 7-deaza-dGTP Improve amplification yield by reducing secondary structures.
DNA Sequencing of GC-rich DNA 7-deaza-dGTP Resolve gel compressions and improve read-through.

Ribonucleic Acid (RNA) Oligonucleotide Capping Studies

The 5' end of most eukaryotic messenger RNAs (mRNAs) has a unique cap structure, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge. This cap is crucial for mRNA stability, transport, and translation. The synthesis of RNAs with a specific cap structure, such as 5'-Gppp-Capped RNA, is essential for studying these processes.

Both enzymatic and chemical methods have

Theoretical and Experimental Studies on Lithium-Nucleobase Interactions

Impact on DNA Structure and Function through Direct Binding

Guanosine (B1672433) triphosphate (GTP), including its tetralithium salt form, influences DNA structure and function through both indirect and direct mechanisms. While it is a fundamental building block for the synthesis of RNA and, by conversion, DNA, its interactions extend to modulating complex enzymatic processes and direct binding to specific DNA secondary structures. umaryland.eduwikipedia.org

One of the well-documented roles of GTP is as an essential cofactor in P-element transposition, a process that involves the cutting and pasting of a DNA sequence within a genome. princeton.edu Cryo-electron microscopy studies of the Drosophila P element transposase have revealed that GTP does not merely act as an energy source but makes direct contact with the transposon DNA. princeton.eduresearchgate.net This interaction is crucial for the assembly of the initial synaptic complex, where the transposase protein brings the ends of the P-element DNA together. researchgate.net The binding of GTP to the transposase-DNA complex is inferred to correctly position the DNA for the catalytic cleavage and strand transfer reactions. princeton.edu This represents a significant, albeit protein-mediated, impact of GTP on DNA function and localized structure.

More direct interactions have been discovered between GTP and specific DNA structures known as G-quadruplexes. These are four-stranded secondary structures that can form in guanine-rich sequences of DNA. Research has shown that both RNA and DNA G-quadruplexes possess an intrinsic ability to bind GTP. nih.gov This binding is not trivial, as the human genome contains tens of thousands of potential G-quadruplex-forming sequences, and the affinity of some of these structures for GTP is within the range of cellular GTP concentrations. nih.gov The discovery of widespread GTP-binding motifs in genomic DNA suggests that GTP may play a direct regulatory role in processes governed by these elements, such as transcription and the maintenance of telomere stability. nih.gov

Furthermore, the depletion of cellular GTP pools has been shown to have profound effects on DNA integrity, leading to DNA fragmentation and apoptosis. nih.gov This underscores the critical importance of a steady GTP supply for normal DNA synthesis and repair, processes that are fundamental to cellular survival. nih.gov The enzymatic activity of GTP-dependent polydeoxyribonucleotide 5'-hydroxyl-kinase, which phosphorylates the 5'-end of DNA fragments, is essential for preparing DNA for subsequent ligation during replication and repair, further highlighting GTP's integral role in maintaining DNA structure and function. ontosight.ai

Table 1: Research Findings on GTP Interaction with DNA

Interaction Type Mechanism Functional Consequence Key References
Protein-Mediated Acts as a cofactor for P element transposase, making direct contact with transposon DNA within the complex. Promotes the assembly of the transposase-DNA synaptic complex, positioning the DNA for cleavage and transposition. researchgate.net, princeton.edu
Direct Binding Binds directly to G-quadruplex secondary structures in DNA. Potential regulation of gene expression, telomere maintenance, and other processes involving G-quadruplexes. nih.gov
Metabolic Role Serves as a precursor for DNA synthesis and a phosphate (B84403) donor for DNA end-modification. Essential for DNA replication and repair; depletion leads to DNA fragmentation and apoptosis. ontosight.ai, umaryland.edu, nih.gov

Competition of Lithium with Magnesium Ions in Facilitating G Protein Coupling and Other Processes

A significant aspect of the biochemical effect of lithium ions (Li⁺), as present in tetralithium guanosine triphosphate, is their ability to compete with magnesium ions (Mg²⁺). This competition is particularly relevant in the context of guanine nucleotide-binding proteins (G-proteins), which are crucial cellular switches that depend on Mg²⁺ for their proper function. nih.gov

G-proteins cycle between an inactive state when bound to guanosine diphosphate (B83284) (GDP) and an active state when bound to GTP. Magnesium ions are essential cofactors in this process, facilitating the release of GDP, the binding of GTP, and the stabilization of the G-protein in its active conformation. nih.gov Research has demonstrated that Li⁺ can directly compete with Mg²⁺ for binding sites on G-proteins. nih.gov One of the leading hypotheses for the therapeutic action of lithium in bipolar disorder is its interference with Mg²⁺-dependent signaling pathways, including those mediated by G-proteins. nih.gov

Studies using the G-protein transducin (Gt) have provided direct evidence for this ionic competition. By employing fluorescence spectroscopy and nuclear magnetic resonance, researchers observed that as the concentration of Li⁺ increases, it displaces Mg²⁺ from its binding sites on the G-protein. nih.gov This displacement inhibits the normal function of the G-protein. For instance, the addition of Li⁺ was found to inhibit the release of the G-protein from the membrane, a crucial step in the signaling cascade. nih.gov

The competition between Li⁺ and Mg²⁺ is not a simple one-for-one replacement. In studies with purified transducin, the competition was found to be biphasic, suggesting that there are at least two types of Mg²⁺ binding sites with different affinities for which Li⁺ can compete. nih.gov Furthermore, research using rat cerebral cortex has shown that magnesium can reverse the inhibitory effect of lithium on the coupling of receptors to their respective G-proteins. nih.gov The effectiveness of lithium in disrupting G-protein function was found to be dependent on the concentration of free Mg²⁺, supporting the model of competition at multiple sites on the G-protein. nih.gov This competitive interaction is considered physiologically relevant, as therapeutic concentrations of lithium have been shown to alter G-protein function at the low intracellular concentrations of free Mg²⁺ found in the brain. nih.gov

Table 2: Effects of Lithium and Magnesium on G-Protein Function

Ion Effect on G-Protein Mechanism of Action Experimental Evidence
Magnesium (Mg²⁺) Essential for activation. Facilitates GDP release, GTP binding, and stabilizes the active conformation. Required for hormonal stimulation of adenylyl cyclase and G-protein activation. nih.gov
Lithium (Li⁺) Inhibits G-protein function and coupling to receptors. Competes with Mg²⁺ for its binding sites on the G-protein, displacing Mg²⁺. Titration with Li⁺ decreases the apparent Mg²⁺ binding constant; Li⁺ inhibits G-protein release from membranes. nih.gov
Li⁺/Mg²⁺ Interaction Competitive inhibition. Li⁺'s inhibitory effect can be reversed by increasing Mg²⁺ concentration, suggesting competition for the same sites. Magnesium reverses lithium's inhibition of agonist-induced GTP binding to G-proteins. nih.gov

Advanced Methodological Applications Employing Tetralithium Guanosine Triphosphate Analogues

Real-Time Kinetic Analysis of Protein-Nucleotide Interactions

The transient nature of protein-nucleotide interactions necessitates methods that can capture these dynamics in real time. Fluorescently labeled GTP analogues are powerful tools for such kinetic analyses, providing insights into the rates of nucleotide binding and exchange, as well as the conformational changes that accompany these events.

Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors for Live-Cell Imaging of GTPase Activation

Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) have revolutionized the study of GTPase activity within the native context of living cells. nih.govresearchgate.netnih.govmdpi.com These biosensors are engineered proteins that typically consist of a donor fluorophore, an acceptor fluorophore, a GTPase of interest, and a protein domain that specifically binds to the activated, GTP-bound form of the GTPase. nih.govresearchgate.net

When the GTPase is in its inactive, GDP-bound state, the donor and acceptor fluorophores are spatially separated, resulting in low FRET efficiency. mdpi.com Upon activation and binding of GTP, the biosensor undergoes a conformational change that brings the donor and acceptor fluorophores into close proximity, leading to an increase in FRET. researchgate.netmdpi.com This change in FRET can be monitored over time using fluorescence microscopy, providing a real-time readout of GTPase activation in response to various stimuli. nih.govresearchgate.net

For instance, the Raichu-Ras biosensor, which incorporates H-Ras and the Ras Binding Domain (RBD) of Raf, has been instrumental in visualizing Ras activation dynamics in living cells. nih.gov By replacing H-Ras with other GTPases like Rac1 or Cdc42, similar biosensors have been developed to study their specific activation patterns. nih.govresearchgate.net These FRET-based approaches have yielded invaluable information on the spatiotemporal regulation of GTPase signaling pathways. nih.gov

Direct Fluorescence Monitoring with Modified Nucleotides for Kinetic Rate Determination

Direct monitoring of fluorescence changes upon the binding of modified GTP analogues to purified GTPases provides a powerful in vitro method for determining kinetic rate constants. pnas.orgnih.gov Fluorescently labeled GTP analogues, such as those conjugated with BODIPY or N-methylanthraniloyl (MANT), exhibit altered fluorescence properties upon binding to a protein. pnas.orgresearchgate.netthermofisher.com This change, often an increase in fluorescence intensity, can be used to directly measure the kinetics of nucleotide association and dissociation. pnas.orgresearchgate.net

For example, the binding of BODIPY-GTPγS, a non-hydrolyzable GTP analogue, to G proteins leads to a significant increase in fluorescence, allowing for the real-time measurement of nucleotide uptake. researchgate.net By fitting the fluorescence change over time to exponential equations, researchers can determine the kinetic rate constants for nucleotide binding. pnas.orgresearchgate.net This method is advantageous over traditional radioisotope-based assays as it is continuous and does not require the handling of radioactive materials. nih.gov

The table below summarizes kinetic data obtained for various GTPases using different fluorescent GTP analogues.

GTPaseFluorescent GTP AnalogueAssociation Rate (k_on)Dissociation Rate (k_off)Dissociation Constant (K_d)
Cdc42BODIPY FL GTP-γ-S---
RasBODIPY FL GTP-γ-S---
GαoBODIPY-GTPγS--11 nM researchgate.net
GαsBODIPY FL GTPS---
Gαi2BODIPY FL GTPS---
K-RasNBD-GTP---

Data not always available in the provided search results.

Affinity-Based Enrichment and Pull-Down Assays for GTPases and Nucleotide-Binding Proteins

Affinity-based methods are crucial for isolating and identifying activated GTPases and other nucleotide-binding proteins from complex cellular mixtures. These techniques leverage the specific interactions between proteins and their binding partners or nucleotide analogues.

Effector Protein Binding Domain (PBD) Pull-Downs for Active GTPase Assessment

A widely used method to specifically isolate the active, GTP-bound form of a GTPase is the pull-down assay using the protein-binding domain (PBD) of a downstream effector protein. thermofisher.comthermofisher.comnih.gov Effector proteins only interact with the GTP-bound conformation of their cognate GTPases. thermofisher.com This specific interaction is exploited by immobilizing a GST-fusion of the PBD on a resin, which then acts as "bait" to capture the active GTPase from a cell lysate. thermofisher.comthermofisher.com

The captured active GTPase can then be detected and quantified by Western blotting. thermofisher.comthermofisher.com This technique allows for the assessment of changes in GTPase activity in response to various cellular stimuli or experimental manipulations. thermofisher.comscispace.com For example, the PAK1 PBD is used to pull down active Rac1 and Cdc42, while the Rhotekin RBD is used for active RhoA. thermofisher.comnih.gov

The table below lists some common PBDs used for pulling down specific active GTPases.

Active GTPaseEffector Protein Binding Domain (PBD)
Rac1PAK1 PBD thermofisher.comnih.gov
Cdc42PAK1 PBD thermofisher.comnih.gov
RhoARhotekin RBD thermofisher.comnih.gov
RasRaf RBD nih.gov
Arf1-
Rap1-

Information not always available in the provided search results.

Nucleotide Probe Labeling for Global GTPase Profiling

To gain a broader understanding of the GTP-binding proteome, researchers employ nucleotide probes for the global enrichment and identification of GTPases. nih.govthermofisher.com These probes are often GTP analogues modified with a reactive group and a tag, such as biotin (B1667282), that allows for their covalent attachment to the active site of GTP-binding proteins and subsequent purification. nih.gov

Activity-based protein profiling (ABPP) with such probes can be challenging due to the high intracellular concentrations of endogenous guanine (B1146940) nucleotides. nih.gov Therefore, experimental procedures often require the depletion of endogenous nucleotides from cell lysates to enhance the efficiency of probe labeling. nih.gov The use of photoaffinity labels, which can be activated by light to form a covalent bond with the protein, is a common strategy. nih.gov For instance, a diazirine-based PAL-GTP probe has been used to label and enrich the model GTPase H-Ras. nih.gov This approach, coupled with mass spectrometry, enables the identification and quantification of a wide range of GTP-binding proteins in a given sample. nih.gov

Spectroscopic Techniques for Functional and Conformational Characterization

Spectroscopic methods provide invaluable information about the structural and conformational changes that proteins undergo upon nucleotide binding and hydrolysis. These techniques are essential for a detailed understanding of the molecular mechanisms of GTPase function.

Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of proteins and detecting conformational changes. pnas.orgresearchgate.net By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information about the alpha-helical and beta-sheet content of a protein. researchgate.net Changes in the CD spectrum of a GTPase upon binding to different nucleotide analogues, such as GDP and non-hydrolyzable GTP analogues like GTPγS, can reveal alterations in the protein's secondary structure. pnas.org For example, studies on the Gαi1 subunit have shown that binding of GTP analogues leads to a more rigid and closed conformation compared to the GDP-bound or apo forms. pnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution insights into protein structure and dynamics in solution. pnas.org NMR can be used to monitor the chemical environment of individual atoms within a protein, providing detailed information about conformational changes upon ligand binding. pnas.org Studies on Gαi1 have used NMR to characterize the dynamic nature of the apo and GDP-bound states and the rigidification that occurs upon GTP analogue binding. pnas.org

Infrared (IR) and Raman spectroscopy are also employed to study protein secondary structure by analyzing the vibrational frequencies of the polypeptide backbone, particularly the amide I and amide II bands. researchgate.net These techniques can complement CD spectroscopy and provide additional details about the conformational state of GTPases.

Raman Spectroscopy for Detecting Oxidative Damage in Nucleotides and Related Systems

The integrity of nucleotides is paramount for cellular function, and damage from reactive oxygen species (ROS) can have significant pathological consequences. Guanosine (B1672433) triphosphate is particularly susceptible to oxidative damage, leading to the formation of products such as 8-oxo-guanine, which can be misincorporated during DNA and RNA synthesis. nih.govresearchgate.net Advanced spectroscopic techniques, particularly Raman spectroscopy, have emerged as powerful, non-invasive tools for identifying and quantifying such oxidative damage. arxiv.org

Raman spectroscopy provides detailed information about molecular vibrations, offering a specific fingerprint for different chemical species. researchgate.net This technique can detect subtle changes in the molecular structure of guanosine triphosphate upon oxidation. Studies have demonstrated that micro-Raman spectroscopy, combined with computational calculations, can effectively identify and quantify oxidized nucleotides even at very low concentrations. nih.govresearchgate.net

The primary oxidative lesion in guanosine triphosphate is the formation of 8-oxo-guanosine triphosphate. UV Raman spectroscopy has been shown to be highly effective in monitoring the oxidative damage of deoxynucleotide triphosphates, including the oxidation of the guanine base. rsc.org The analysis of Raman spectra can reveal the production of 8-hydroxyguanine (B145757), a common marker of oxidative stress. rsc.org

Furthermore, research has shown that the Raman signature in the low-frequency terahertz spectral range (below 100 cm⁻¹) is sensitive to the intermolecular assembly of guanine, which can enhance the detection limits for oxidative damage. nih.govarxiv.org The development of Surface-Enhanced Raman Scattering (SERS) in conjunction with superhydrophobic substrates offers a promising avenue for analyzing very small sample volumes at extremely low concentrations, paving the way for quantitative sensing of nucleotide oxidative damage within cellular environments. nih.govresearchgate.net

Table 1: Key Raman Spectroscopy Findings for Oxidative Damage Detection in Guanosine Systems

FindingSpectroscopic TechniqueSignificanceReference
Identification and quantification of oxidized guanosine triphosphate at low concentrations.Micro-Raman SpectroscopyEnables early and sensitive detection of oxidative stress markers. nih.govresearchgate.net
Detection of 8-hydroxyguanine formation from guanosine triphosphate oxidation.UV Raman SpectroscopyProvides a specific marker for oxidative damage to the guanine base. rsc.org
Enhanced detection limit by analyzing intermolecular assembly in the terahertz range.Low-Frequency Raman SpectroscopyImproves sensitivity by probing higher-order molecular structures. nih.govarxiv.org
Analysis of minimal sample volumes with high sensitivity.Surface-Enhanced Raman Scattering (SERS)Facilitates the potential for in-situ or cellular-level analysis of oxidative damage. researchgate.net

Biochemical Assays for Enzyme Activity and Substrate Utilization (e.g., Pyrophosphate Release Assays)

Tetralithium guanosine triphosphate and its analogues are indispensable tools in a variety of biochemical assays designed to probe enzyme activity and substrate utilization. These assays are fundamental for understanding the mechanisms of enzymes that bind and hydrolyze GTP, such as G-proteins, polymerases, and transposases. smolecule.comnih.gov Non-hydrolyzable analogues of GTP, where the terminal phosphate (B84403) linkage is modified, are particularly useful as they can lock enzymes in a specific conformational state. smolecule.comnih.gov

One of the most direct methods for monitoring the activity of enzymes like DNA polymerases is the pyrophosphate (PPi) release assay. nih.gov During the incorporation of a nucleotide into a growing nucleic acid chain, a molecule of pyrophosphate is released for every nucleotide added. This assay quantitatively measures the amount of PPi generated over time, providing a real-time kinetic profile of the enzyme's activity. nih.gov

A common approach involves a coupled-enzyme assay. The released pyrophosphate is hydrolyzed by inorganic pyrophosphatase into two molecules of inorganic phosphate (Pi). nih.gov These phosphate molecules can then be detected using a fluorescently labeled phosphate-binding protein, where the binding event leads to a measurable change in fluorescence. nih.gov This method allows for the precise determination of kinetic parameters, such as the rate of nucleotide incorporation and the identification of rate-limiting steps, like the release of pyrophosphate itself. nih.gov

Beyond polymerases, GTP and its analogues are crucial for studying the function of G-proteins. Assays often measure the binding of GTP or the activation of downstream effectors, such as adenylyl cyclase. smolecule.com Similarly, the role of GTP as a cofactor in processes like P-element transposition has been elucidated through biochemical assays that monitor the formation of protein-DNA complexes in the presence and absence of GTP, demonstrating its critical role in the assembly of these complexes. nih.gov

Table 2: Components of a Typical Fluorescence-Based Pyrophosphate Release Assay

ComponentFunctionReference
Enzyme (e.g., DNA Polymerase)The catalyst whose activity is being measured. nih.gov
Substrate (e.g., DNA template-primer)The molecule upon which the enzyme acts. nih.gov
This compound (or other dNTPs)The nucleotide being incorporated, leading to PPi release. nih.gov
Inorganic PyrophosphataseAn enzyme that cleaves the released PPi into two Pi molecules. nih.gov
Phosphate-Binding Protein (fluorescently labeled)A reporter molecule that binds to Pi and produces a fluorescent signal. nih.gov
Buffer and Cofactors (e.g., Mg²⁺)Maintain optimal pH and provide necessary ions for enzyme function. nih.gov

Biological Implications and Therapeutic Research Avenues Exploiting Tetralithium Guanosine Triphosphate Analogues

Modulation of Cellular Signal Transduction Pathways for Disease Research

Guanosine (B1672433) triphosphate (GTP) and its analogues are pivotal in dissecting the complex signaling networks that govern cellular function. Their ability to interact with and modulate the activity of key proteins, particularly G-proteins, makes them invaluable tools in disease research. Non-hydrolyzable analogues of GTP, such as Guanosine 5'-[γ-thio]triphosphate (GTPγS), often supplied as a tetralithium salt, are instrumental in these studies. ontosight.aisigmaaldrich.comsigmaaldrich.com These analogues bind to and persistently activate G-proteins, as they are resistant to the intrinsic GTPase activity that would normally terminate the signal. ontosight.ai This allows researchers to study the downstream consequences of sustained G-protein activation, providing insights into signaling pathways implicated in various diseases. ontosight.aithermofisher.com

Investigating the Inhibition of Biofilm Formation through c-di-GMP Production Pathways

Bacterial biofilm formation is a significant contributor to chronic infections and is largely regulated by the secondary messenger molecule, cyclic di-guanosine monophosphate (c-di-GMP). nih.govuniv-tln.fr High intracellular levels of c-di-GMP generally promote the transition from a motile, planktonic state to a sessile, biofilm-associated lifestyle. univ-tln.frfrontiersin.org The synthesis of c-di-GMP is carried out by enzymes known as diguanylate cyclases (DGCs), which utilize two molecules of guanosine triphosphate (GTP) as a substrate. frontiersin.orgfrontiersin.org

Targeting the c-di-GMP signaling pathway represents a promising strategy for controlling bacterial biofilm formation. nih.govfrontiersin.org Since the enzymes responsible for c-di-GMP metabolism are conserved in bacteria but absent in eukaryotes, they are attractive targets for developing anti-biofilm agents. univ-tln.fr By inhibiting DGCs, the production of c-di-GMP is reduced, which in turn discourages biofilm formation. frontiersin.org Research in this area focuses on identifying chemical inhibitors of DGCs, and analogues of GTP are critical tools in this endeavor. frontiersin.org They can be used in high-throughput screening assays to discover molecules that block the synthesis of c-di-GMP and thereby mitigate biofilm development. frontiersin.org Interestingly, the addition of extracellular c-di-GMP has also been shown to inhibit or disperse biofilms in certain bacterial species, suggesting complex regulatory mechanisms. mdpi.com

Exploration of Potential Anti-Cancer Mechanisms involving Nucleotide Interactions and DNA Topoisomerase I Inhibition

Nucleoside analogues are a cornerstone of modern chemotherapy, exerting their anti-cancer effects by interfering with essential cellular processes like DNA synthesis and repair. mdpi.com These compounds mimic naturally occurring nucleosides and, upon cellular uptake, are converted into their active triphosphate forms. mdpi.com As triphosphates, they can inhibit critical enzymes or be incorporated into DNA, leading to chain termination and apoptosis, particularly in rapidly dividing cancer cells. mdpi.commedscape.com

Research has shown that certain guanosine triphosphate analogues can act as inhibitors of DNA topoisomerases, enzymes vital for managing DNA topology during replication and transcription. nih.gov For instance, several nucleoside triphosphate analogues have been found to inhibit the activity of human DNA topoisomerase I (Topo I). nih.gov The inhibitory potential of these analogues can vary depending on their specific chemical modifications. nih.gov This line of research suggests that the inhibition of Topo I could be a significant contributor to the cytotoxic effects of these nucleoside analogues, presenting a viable mechanism for anti-cancer therapy. nih.gov G-rich single-stranded DNA and RNA oligonucleotides have also been demonstrated to bind to Topo I and prevent it from cleaving duplex DNA, further highlighting the role of guanosine-related structures in modulating this enzyme's activity. nih.gov

Table 1: Inhibition of Human Leukemic Cell DNA Topoisomerase I (Mr 98,000 form) by Nucleoside Triphosphate Analogues at 500 µM Concentration
AnalogueRelative Order of Inhibition
dideoxy-GTP1 (Most Potent)
2-bromo-dATP2
dideoxy-ATP3
dideoxy-CTP4
2-fluoro-dATP5
2-chloro-dATP6 (Least Potent)

This table summarizes the relative inhibitory potency of several nucleoside triphosphate analogues against a specific form of human DNA topoisomerase I, as described in research studies. nih.gov

Understanding Lithium's Broader Biological Modulatory Role

Lithium is a well-known therapeutic agent, and its biological effects are multifaceted, often intersecting with fundamental cellular signaling pathways, including those regulated by guanosine nucleotides.

Interplay of Lithium with Guanosine Nucleotides in Diverse Cellular Regulatory Networks

The interaction between lithium and guanine (B1146940) nucleotide-dependent signaling is complex. In studies of adenosine (B11128) A1 receptors in brain membranes, guanine nucleotides regulate the binding of agonists, an effect that is also sensitive to sodium ions. nih.gov However, lithium ions were found to be ineffective in this specific context, suggesting a high degree of ionic specificity in the modulation of this G-protein coupled receptor system. nih.gov

Conversely, lithium is known to amplify agonist-dependent phosphatidylinositol responses in brain and salivary glands. ahajournals.org This signaling pathway is critically regulated by guanine nucleotide-binding proteins (G-proteins), which link receptor activation to the stimulation of phospholipase C. ahajournals.org The ability of non-hydrolyzable GTP analogues to stimulate this pathway in permeabilized cells provides strong evidence for the involvement of a G-protein. ahajournals.org Furthermore, lithium chloride treatment has been shown to induce the nuclear translocation of C3G, a guanine nucleotide exchange factor (GEF) that activates Ras family GTPases. molbiolcell.org This indicates that lithium can influence the activity and localization of key regulators within guanine nucleotide signaling cascades.

Utilizing Analogues as Tools for Elucidating Molecular Dysregulation in Biological Systems

Guanosine triphosphate analogues are indispensable chemical tools for probing the function and regulation of G-proteins and other GTP-binding proteins. thermofisher.com Because many cellular signaling pathways rely on the conversion of GTP to guanosine diphosphate (B83284) (GDP) to turn "off" a signal, analogues that cannot be hydrolyzed serve to lock G-proteins in a persistently "on" state. ontosight.aithermofisher.com

This characteristic allows researchers to meticulously map the components of a signaling cascade downstream of G-protein activation. ontosight.ai Non-hydrolyzable analogues like GTPγS and guanosine 5′-[β,γ-imido]triphosphate (GppNHp) are widely used for this purpose. thermofisher.comusp.br They have been instrumental in demonstrating the role of G-proteins in a vast array of physiological processes, from hormone action and neurotransmission to the regulation of ion channels. usp.brnih.gov By creating a sustained signal, these analogues help to uncover the molecular basis of diseases caused by dysregulated G-protein signaling and provide a method for screening potential therapeutic compounds that might correct these defects. bohrium.com Fluorescently labeled GTP analogues further enhance this research by allowing for real-time measurement of nucleotide binding to G-proteins, offering high-affinity probes for kinetic studies and high-throughput screening. bohrium.comresearchgate.net

Table 2: Examples of Guanosine Triphosphate Analogues and Their Research Applications
AnaloguePrimary CharacteristicKey Research ApplicationReference
GTPγS (Guanosine 5'-[γ-thio]triphosphate)Non-hydrolyzableConstitutive activation of G-proteins to study downstream signaling pathways. ontosight.aisigmaaldrich.com
GppNHp (Guanosine 5′-[β,γ-imido]triphosphate)Non-hydrolyzableStudying G-protein activation and receptor-effector coupling. biosynth.com
BODIPY FL GTPγSFluorescent, Non-hydrolyzableReal-time kinetic studies of nucleotide binding to G-proteins and high-throughput screening. bohrium.com
MANT-GTPFluorescentUsed as environmentally sensitive probes to study G-protein mechanisms. thermofisher.com
dideoxy-GTPInhibitorInvestigating the inhibition of enzymes like DNA topoisomerase I. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying tetralithium guanosine triphosphate (GTPγS) in enzymatic assays, and how can interference from cellular components be mitigated?

  • Methodological Answer : GTPγS can be quantified using high-performance liquid chromatography (HPLC) with UV detection at 259 nm, optimized for nucleotide separation . To reduce interference, deproteinization via acetonitrile precipitation or ultrafiltration is critical. Internal standards (e.g., stable isotope-labeled GTP) improve accuracy by normalizing matrix effects .

Q. How should researchers handle and store GTPγS tetralithium to maintain stability in experimental settings?

  • Methodological Answer : Store lyophilized GTPγS at -20°C or below in desiccated conditions to prevent hydrolysis. For working solutions, use neutral pH buffers (e.g., Tris-HCl) and avoid repeated freeze-thaw cycles. Degradation can be monitored via TLC or HPLC .

Q. What synthesis protocols are applicable for GTPγS tetralithium, and how is reaction completion monitored?

  • Methodological Answer : While direct synthesis details are limited, analogous nucleotide triphosphate protocols involve thiophosphate substitution using sulfurizing agents (e.g., 3H-1,2-benzodithiol-3-one). Reaction progress is tracked via thin-layer chromatography (TLC) with UV visualization or ³¹P NMR to confirm thiophosphate incorporation .

Advanced Research Questions

Q. How can structural biology approaches resolve GTPγS binding kinetics with nucleotide-dependent enzymes?

  • Methodological Answer : X-ray crystallography (2.8 Å resolution) has been used to study GTP-bound enzymes like GMP reductase, with cryoprotection (e.g., glycerol) and co-crystallization with Mg²⁺ ions to stabilize the GTPγS-enzyme complex. Data interpretation requires rigorous refinement of occupancies and B-factors to distinguish ligand binding from noise .

Q. What strategies reconcile contradictory data on GTPγS efficacy in inducing GPCR desensitization across cell models?

  • Methodological Answer : Variability arises from receptor density, G-protein coupling efficiency, and endogenous GTPase activity. Normalize responses using constitutive activity controls (e.g., GDP-bound states) and perform dose-response assays across multiple cell lines (e.g., HEK293 vs. primary cells). Orthogonal validation with GTPase-deficient mutants clarifies mechanistic discrepancies .

Q. How should researchers design experiments to differentiate GTPγS effects on canonical vs. non-canonical G-protein pathways?

  • Methodological Answer : Use pathway-selective inhibitors (e.g., YM-254890 for Gαq) or siRNA knockdowns targeting specific Gα subunits. Measure downstream effectors (e.g., cAMP for Gαs, IP3 for Gαq) in parallel. Förster resonance energy transfer (FRET) biosensors can spatially resolve signaling kinetics in live cells .

Q. What considerations are critical when using GTPγS in prolonged GTPase kinetic studies?

  • Methodological Answer : Pre-incubate GTPγS with Mg²⁺-free buffers to prevent premature hydrolysis. Include EDTA to chelate residual Mg²⁺ and validate non-hydrolyzability via malachite green assays. Control for off-target effects using ATPγS or GDP analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.